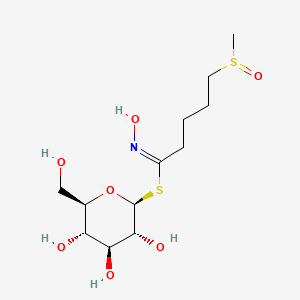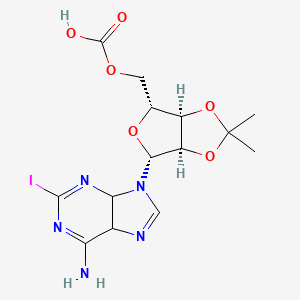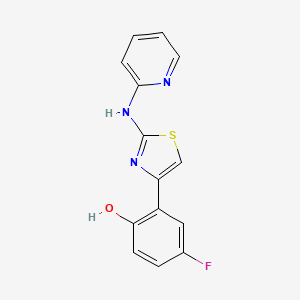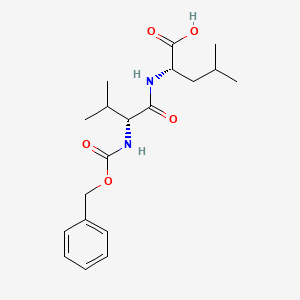
Desulfo-glucoraphanin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desulfo-glucoraphanin is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and kale. Glucosinolates are sulfur-containing compounds known for their potential health benefits, including anticancer properties. This compound is formed when the sulfate group is removed from glucoraphanin, making it a key intermediate in the study of glucosinolate metabolism and bioactivity .
准备方法
Synthetic Routes and Reaction Conditions: Desulfo-glucoraphanin can be synthesized through the desulfation of glucoraphanin. This process typically involves the use of sulfatase enzymes, which catalyze the removal of the sulfate group from glucoraphanin. The reaction is usually carried out under mild conditions, such as at room temperature and neutral pH, to preserve the integrity of the compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by extracting glucoraphanin from cruciferous vegetables, followed by enzymatic desulfation. The extraction process often involves the use of solvents such as methanol or water, and the desulfation is carried out using purified sulfatase enzymes. This method ensures a high yield of this compound while maintaining its bioactivity .
化学反应分析
Types of Reactions: Desulfo-glucoraphanin undergoes various chemical reactions, including hydrolysis, reduction, and substitution. One of the primary reactions is hydrolysis, where this compound is converted into its active form, sulforaphane, by the enzyme myrosinase .
Common Reagents and Conditions: The hydrolysis of this compound to sulforaphane typically requires the presence of myrosinase, which is naturally found in cruciferous vegetables. The reaction is carried out under mild conditions, such as at room temperature and neutral pH .
Major Products Formed: The major product formed from the hydrolysis of this compound is sulforaphane, a potent isothiocyanate known for its anticancer and antimicrobial properties .
科学研究应用
Desulfo-glucoraphanin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the metabolism and bioactivity of glucosinolates. Researchers investigate its chemical properties and reactions to understand the mechanisms underlying its health benefits .
Biology: In biology, this compound is studied for its role in plant defense mechanisms. It is known to be involved in the plant’s response to herbivory and pathogen attack, making it a valuable compound for understanding plant biology and ecology .
Medicine: In medicine, this compound is of great interest due to its potential anticancer properties. Studies have shown that its hydrolysis product, sulforaphane, can induce apoptosis in cancer cells and inhibit tumor growth. This makes this compound a promising compound for cancer prevention and therapy .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, particularly its anticancer properties, make it a valuable ingredient in products aimed at promoting health and wellness .
作用机制
The mechanism of action of desulfo-glucoraphanin primarily involves its conversion to sulforaphane by the enzyme myrosinase. Sulforaphane exerts its effects through various molecular pathways, including the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. This leads to the detoxification of carcinogens and protection against oxidative stress .
相似化合物的比较
Desulfo-glucoraphanin is similar to other glucosinolates, such as glucoraphanin, sinigrin, and glucobrassicin. it is unique in its ability to be converted to sulforaphane, a compound with potent anticancer properties. Other glucosinolates, such as sinigrin, are converted to different isothiocyanates, which may have varying degrees of bioactivity .
List of Similar Compounds:- Glucoraphanin
- Sinigrin
- Glucobrassicin
- Glucoerucin
- Gluconasturtiin
属性
分子式 |
C12H23NO7S2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1 |
InChI 键 |
UYHMVWFYYZIVOP-GKTYXXQISA-N |
手性 SMILES |
CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)



![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

